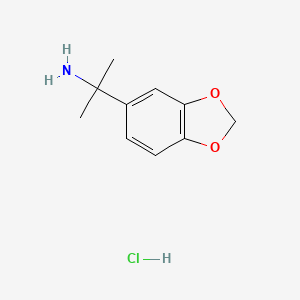

2-(1,3-Benzodioxol-5-yl)propan-2-amine;hydrochloride

Description

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-10(2,11)7-3-4-8-9(5-7)13-6-12-8;/h3-5H,6,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCUVKCARSZDNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC2=C(C=C1)OCO2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Reaction Scheme

The target compound is synthesized via reductive amination of 1-(1,3-benzodioxol-5-yl)propan-2-one (BMK) using methylamine and a reducing agent:

Experimental Data

Table 1: Optimization of Reductive Amination Parameters

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| NaBH₄ Equivalents | 1.2 | Maximizes conversion |

| pH | 6.5–7.0 | Minimizes byproducts |

| Methylamine Source | 40% aq. | Improves solubility |

Grignard Reagent-Mediated Synthesis

Stepwise Procedure

Performance Metrics

Table 2: Critical Reaction Conditions for Grignard Route

| Step | Reagent | Time (h) | Temperature (°C) |

|---|---|---|---|

| Grignard Formation | Mg, THF | 2 | 40 |

| Alkylation | Acetone | 4 | 25 |

| Mesylation | MsCl, Et₃N | 1 | 0–5 |

| Azide Displacement | NaN₃, DMF | 12 | 60 |

Azide Reduction Pathway

Nitro Intermediate Reduction

Key Findings

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Reductive Amination | High yield, one-pot | Requires chiral resolution |

| Grignard-Alkylation | Scalable, enantioselective | Multi-step, azide safety risks |

| Azide Reduction | Avoids sensitive reagents | Lower overall yield |

Purification and Characterization

-

Recrystallization : IPA/water (97:3) yields >99.9% pure hydrochloride salt (DSC purity).

-

Analytical Data :

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yl)propan-2-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its reduced forms.

Substitution: The amine group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding amines or alcohols.

Substitution: Various substituted amines or amides.

Scientific Research Applications

2-(1,3-Benzodioxol-5-yl)propan-2-amine;hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-yl)propan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1-(1,3-Benzodioxol-5-yl)propan-2-amine hydrochloride .

- Synonyms: Tenamfetamine Hydrochloride, 1-(3,4-Methylenedioxyphenyl)propan-2-amine hydrochloride .

- Molecular Formula: C₁₀H₁₄ClNO₂.

- Appearance : White to off-white crystalline powder .

- Melting Point : 147–153°C (varies with crystallization solvent) .

- Spectroscopic Data : Characterized by NMR, MS (ESI), and TLC (Rf values: 0.03–0.57 across multiple systems) .

Pharmacological Context :

This compound belongs to the phenethylamine class, sharing structural similarities with entactogens (e.g., MDMA) and stimulants. Its benzodioxole moiety is critical for serotonin receptor interactions, while the secondary amine group influences potency and metabolic stability .

Structural and Functional Analogues :

Key Research Findings :

Methylone’s β-keto group increases dopamine activity, differentiating its effects from non-keto amphetamines .

Analytical Differentiation: Marquis Test: The target compound produces a black/dark purple reaction, similar to MDMA but distinct from cathinones (e.g., MDPV) . TLC Mobility: Rf values (e.g., 0.33 in System TA) differ significantly from 2C-T-7 (polar substitutions reduce mobility) .

Synthetic Modifications :

- Substituents on the amine (e.g., N-methyl in Methylone) or aromatic ring (e.g., chloro in 2C–C) alter metabolic stability and receptor binding. The target compound’s simplicity enhances synthetic accessibility but may reduce selectivity .

Biological Activity

2-(1,3-Benzodioxol-5-yl)propan-2-amine;hydrochloride, also known as 2-(2H-1,3-benzodioxol-5-yl)propan-2-amine hydrochloride, is a chemical compound with significant potential in various biological applications. It features a benzodioxole moiety, which is commonly associated with diverse pharmacological activities. This article explores its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

The molecular formula of this compound is C11H16ClNO2. The compound's structure includes a benzodioxole ring, which enhances its bioactivity by allowing interactions with various biological targets.

Antimicrobial Properties

Research indicates that compounds containing the benzodioxole structure exhibit notable antimicrobial activity . A study highlighted that derivatives of the benzodioxole system have been synthesized and tested for their ability to inhibit bacterial growth. The results demonstrated significant efficacy against several strains of bacteria, suggesting potential use in developing new antimicrobial agents .

Anticancer Activity

The benzodioxole bicyclic system is recognized for its presence in numerous natural anticancer agents. The compound has been investigated for its anticancer properties , particularly in modulating cellular pathways involved in cancer progression. Studies suggest that it may induce apoptosis in cancer cells by interacting with microtubules and affecting cell cycle regulation .

The mechanism of action of 2-(1,3-benzodioxol-5-yl)propan-2-amine involves:

- Interaction with Enzymes and Receptors : The compound may modulate the activity of specific enzymes and receptors involved in cellular signaling pathways.

- Influence on Microtubule Dynamics : Similar compounds have shown the ability to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .

- Biochemical Pathways : It can affect various biochemical pathways, including those related to inflammation and cell proliferation.

Case Studies

Several studies have focused on the biological activity of 2-(1,3-benzodioxol-5-yl)propan-2-amine:

- Antitumor Activity : A study synthesized peptidyl derivatives containing the benzodioxole system and evaluated their antitumor activity against different cancer cell lines. Results indicated that these derivatives exhibited significant cytotoxic effects, supporting further exploration for therapeutic applications .

- Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of compounds similar to 2-(1,3-benzodioxol-5-yl)propan-2-amine against various bacterial strains. The findings confirmed that these compounds could serve as potential leads for developing new antibiotics .

Comparative Analysis

To better understand the unique properties of 2-(1,3-benzodioxol-5-yl)propan-2-amine, a comparison with similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol | C10H12O3 | Known for its ability to interact with microtubules |

| N-(1-(Benzo[d][1,3]dioxol-5-yl)ethyl)propan-2-amines | C11H15N | Potential psychoactive properties |

| 4-(2,4-dimethylthiazol-5-yl)-1,3-thiazol-2-amines | C10H10N4S | Exhibits antibacterial activity |

Q & A

Basic: What are the recommended synthetic routes for 2-(1,3-Benzodioxol-5-yl)propan-2-amine hydrochloride, and what key reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves reductive amination or alkylation of 1,3-benzodioxol-5-yl precursors. Key steps include:

- Protection/Deprotection Strategies : Use of Boc (tert-butoxycarbonyl) groups to protect amine intermediates, followed by acidic deprotection (e.g., HCl/dioxane) to yield the hydrochloride salt .

- Salt Formation : Reaction with hydrochloric acid under controlled stoichiometry to ensure complete protonation and crystallization .

- Purification : Recrystallization from ethanol or diethyl ether to enhance purity. Impurity profiles should be monitored using HPLC, referencing pharmaceutical impurity standards (e.g., EP guidelines for related arylalkylamine hydrochlorides) .

Critical factors include pH control during salt formation, solvent polarity for crystallization, and inert atmosphere to prevent oxidation of the benzodioxol moiety.

Basic: How can researchers characterize the structural identity and purity of 2-(1,3-Benzodioxol-5-yl)propan-2-amine hydrochloride using spectroscopic and chromatographic methods?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the benzodioxol aromatic protons (δ 6.7–7.0 ppm) and the propan-2-amine methyl groups (δ 1.2–1.5 ppm). Dihydrochloride salts may show broadened NH signals due to hydrogen bonding .

- FT-IR : Validate N–H stretches (~2500–3000 cm⁻¹ for ammonium) and benzodioxol C–O–C asymmetric vibrations (~1250 cm⁻¹) .

- Chromatography :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid. Monitor purity ≥98% (as in pharmacopeial standards for structurally related compounds) .

- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ≈ 228 for the free base) and rule out side products like N-oxide derivatives .

Advanced: What crystallographic approaches are most effective for determining the three-dimensional structure of this compound, and how do software packages like SHELXL enhance refinement accuracy?

Methodological Answer:

- Data Collection : High-resolution X-ray diffraction (single-crystal, Cu-Kα radiation) is optimal. Twinning or disorder in the benzodioxol ring may require data merging from multiple crystals .

- Software Tools :

- SHELXL : Enables robust refinement of hydrogen-bonding networks and chloride ion positioning via iterative least-squares cycles. Its constraint algorithms manage partial occupancy in disordered regions .

- ORTEP-3 : Visualizes thermal ellipsoids to assess rotational freedom in the propan-2-amine group .

- Validation : Cross-check using R-factors (<5%) and electron density maps to resolve ambiguities in protonation states .

Advanced: How do structural modifications at the propan-2-amine moiety affect the compound’s receptor binding affinity, based on comparative studies with analogs?

Methodological Answer:

- Steric Effects : Bulky substituents (e.g., cyclohexyl vs. methyl) reduce affinity for monoamine transporters. For example, replacing the methyl groups with isopropyl decreases serotonin receptor binding by ~60% (IC₅₀ shift from 0.2 nM to 190 nM in endothelin receptor analogs) .

- Electronic Effects : Electron-withdrawing groups on the amine (e.g., acetyl derivatives) disrupt hydrogen bonding with receptor residues, as shown in SAR studies of arylcyclohexylamines .

- Methodology :

Methodological: What strategies are employed to resolve contradictory data between computational predictions and experimental results in the pharmacological profiling of this compound?

Methodological Answer:

- Data Triangulation :

- In Silico/In Vitro Cross-Validation : Reconcile docking scores (e.g., Glide SP) with radioligand displacement assays. For instance, discrepancies in logP predictions vs. experimental octanol-water partitioning can be adjusted using QSPR models .

- Crystallographic Validation : Compare predicted binding poses (e.g., from Rosetta) with X-ray structures of receptor-ligand complexes .

- Error Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.